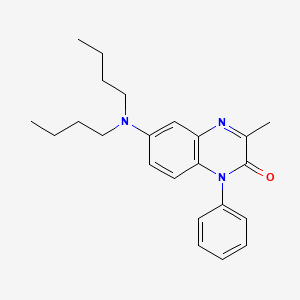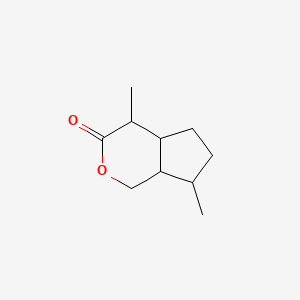
Iridomirmecina
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iridomirmecina is a defensive chemical compound classified as an iridoid. It is isolated from ants of the genus Iridomyrmex . This compound has also evolved into a sex pheromone in certain wasps, such as Leptopilina . This compound is also found in various plants, including Actinidia polygama .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of iridomirmecina involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are not widely documented in public literature. general methods for synthesizing iridoids involve cyclization reactions of monoterpenes, followed by various functional group modifications .
Industrial Production Methods
Extraction from these natural sources remains the most common method of obtaining this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Iridomirmecina undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Iridomirmecina has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: It is used to understand chemical communication in ants and wasps.
Medicine: Research is ongoing into its potential therapeutic applications due to its biological activity.
Industry: It is used in the development of natural insect repellents and attractants.
Wirkmechanismus
The mechanism of action of iridomirmecina involves its interaction with specific receptors in insects. In ants, it acts as a defensive chemical, deterring predators. In wasps, it functions as a sex pheromone, attracting mates . The molecular targets and pathways involved include olfactory receptors and neural pathways that process chemical signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iridodial: Another iridoid with similar defensive properties.
Iridolactone: An iridoid with similar chemical structure and biological activity.
Uniqueness
Iridomirmecina is unique due to its dual role as both a defensive chemical and a sex pheromone. This dual functionality is not commonly observed in other iridoids .
Eigenschaften
CAS-Nummer |
1127-68-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
LYEFRAMOOLOUKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C1COC(=O)C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


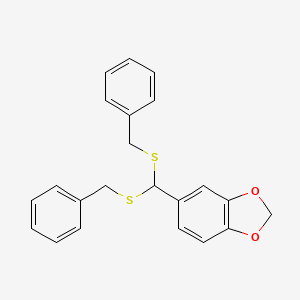

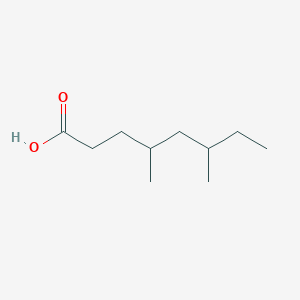

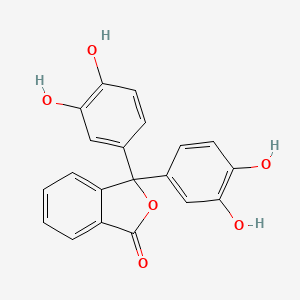
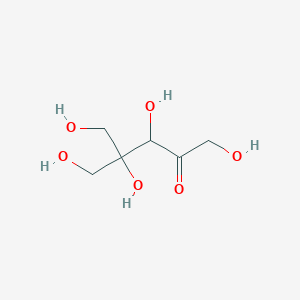

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
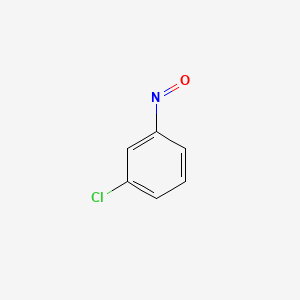
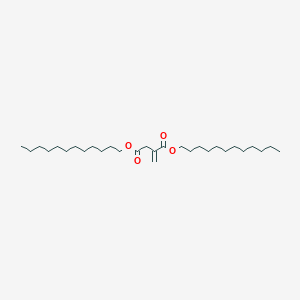
![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
